molecular formula C22H31NO B14730201 4-(Decyloxy)-N-phenylaniline CAS No. 13087-08-6

4-(Decyloxy)-N-phenylaniline

Cat. No.: B14730201
CAS No.: 13087-08-6
M. Wt: 325.5 g/mol
InChI Key: QEPYBOPHVKJHRF-UHFFFAOYSA-N
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Description

4-(Decyloxy)-N-phenylaniline is an organic compound characterized by the presence of a decyloxy group attached to a phenyl ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)-N-phenylaniline typically involves the following steps:

    Alkylation of Phenol: The initial step involves the alkylation of phenol with decyl bromide in the presence of a base such as potassium carbonate to form 4-decyloxyphenol.

    Formation of 4-(Decyloxy)aniline: The 4-decyloxyphenol is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-decyloxy-2-nitrophenol. This intermediate is subsequently reduced using a reducing agent like iron powder in acidic conditions to produce 4-(decyloxy)aniline.

    N-Phenylation: Finally, the 4-(decyloxy)aniline undergoes N-phenylation through a reaction with bromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

4-(Decyloxy)-N-phenylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of liquid crystals and other advanced materials.

    Biology: Investigated for its potential as a fluorescent probe in cell imaging studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 4-(Decyloxy)-N-phenylaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with cellular proteins and enzymes, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Decyloxy)benzaldehyde
  • 4-(Decyloxy)benzoic acid
  • 4-(Decyloxy)phenol

Uniqueness

4-(Decyloxy)-N-phenylaniline stands out due to its unique combination of a decyloxy group and an aniline moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in materials science and organic electronics.

Properties

CAS No.

13087-08-6

Molecular Formula

C22H31NO

Molecular Weight

325.5 g/mol

IUPAC Name

4-decoxy-N-phenylaniline

InChI

InChI=1S/C22H31NO/c1-2-3-4-5-6-7-8-12-19-24-22-17-15-21(16-18-22)23-20-13-10-9-11-14-20/h9-11,13-18,23H,2-8,12,19H2,1H3

InChI Key

QEPYBOPHVKJHRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

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